molecular formula C19H19N7O3 B2895759 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1795189-76-2

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2895759
CAS No.: 1795189-76-2
M. Wt: 393.407
InChI Key: REGOGKRMQHJKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a heterocyclic hybrid molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, a piperazine linker, and a 2,3-dihydrobenzo[b][1,4]dioxin ketone group. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition, antimicrobial, and antiparasitic effects . The pyrimidine-triazole scaffold is critical for binding to enzymatic pockets, while the piperazine group enhances solubility and bioavailability. The 2,3-dihydrobenzo[b][1,4]dioxin moiety may contribute to metabolic stability and lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c27-19(16-10-28-14-3-1-2-4-15(14)29-16)25-7-5-24(6-8-25)17-9-18(22-12-21-17)26-13-20-11-23-26/h1-4,9,11-13,16H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGOGKRMQHJKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex chemical structure that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C18H20N8O2\text{C}_{18}\text{H}_{20}\text{N}_{8}\text{O}_{2}

This structure includes a piperazine ring and a triazole-pyrimidine moiety which are significant for its biological interactions.

Biological Activity Overview

The biological activity of compounds containing the 1,2,4-triazole nucleus has been extensively studied. These compounds exhibit a wide range of pharmacological effects including:

  • Antifungal Activity : Triazole derivatives are well-known antifungal agents due to their mechanism of inhibiting ergosterol synthesis in fungal cell membranes.
  • Antibacterial Activity : Many triazole derivatives demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Some studies have indicated that triazole-based compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction.

Antifungal Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit potent antifungal activity. For instance, a study highlighted that certain triazole derivatives showed enhanced antifungal effects compared to standard treatments like fluconazole .

Antibacterial Activity

In vitro studies have reported that compounds similar to this compound demonstrated significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

The anticancer properties of triazole derivatives were evaluated in various studies. For example, specific compounds exhibited cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range . The mechanism often involves the disruption of DNA synthesis and induction of apoptosis.

Case Studies

StudyCompoundActivityFindings
Lin et al. (2020)Triazole DerivativesAntifungalEnhanced activity against P. piricola with inhibitory rates of 90–98%
Mermer et al. (2020)Quinolone-Triazole HybridsAntibacterialBroader bioactive spectrum against bacterial strains than norfloxacin
Barbuceanu et al. (2020)Mercapto-TriazolesAntibacterialHigh activity against drug-resistant Gram-positive bacteria

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and substituents on the piperazine moiety significantly influence the biological activity. For instance:

  • Electron Donating Groups : The presence of hydroxyl groups on aromatic rings enhances antibacterial activity.
  • Alkyl Chain Length : Longer alkyl chains on nitrogen positions have been shown to decrease activity significantly .

Comparison with Similar Compounds

Research Findings and Data

  • Synthetic Routes : The target compound’s synthesis likely involves Ullmann coupling for triazole-pyrimidine formation, followed by piperazine conjugation and ketone linkage to dihydrobenzodioxin, analogous to methods in and .
  • Biological Data Gaps : While direct activity data for the target compound are unavailable, structural analogues highlight the importance of the triazole-piperazine system in antiparasitic activity and the dihydrobenzodioxin group in metabolic stability .

Preparation Methods

Pyrimidine-Triazole Hybrid Synthesis

The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl group is constructed through sequential nucleophilic aromatic substitution (SNAr) and copper-catalyzed azide-alkyne cycloaddition (CuAAC). Initial synthesis begins with 4,6-dichloropyrimidine, which undergoes selective substitution at the C4 position with piperazine to form 4-chloro-6-piperazinylpyrimidine. The remaining C6 chloride is then displaced by 1H-1,2,4-triazole under microwave irradiation (120°C, DMF, 2 h), achieving 89–93% conversion.

Notably, regioselectivity challenges arise due to the ambident nucleophilicity of 1,2,4-triazole. Employing phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) ensures preferential N1-substitution, minimizing N2-byproduct formation.

Piperazine Functionalization

The piperazine ring is introduced via two primary strategies:

  • Direct Alkylation : Treatment of anhydrous piperazine with 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine in refluxing acetonitrile (18 h, 70°C) affords the monosubstituted piperazine derivative.
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling using Pd2(dba)3 and Xantphos ligand enables C–N bond formation under milder conditions (90°C, 12 h), achieving 82–88% yield with reduced side-product generation.

Coupling of the Benzo[b]dioxin and Piperazine-Pyrimidine-Triazole Moieties

The final assembly involves forming the methanone bridge between the two fragments. This is accomplished through a Schlenk equilibrium-mediated reaction between the benzo[b]dioxin acyl chloride and the secondary amine of the piperazine-pyrimidine-triazole compound. Key parameters include:

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes undesired hydrolysis.
  • Base Optimization : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric excess (2.5 eq.) ensures efficient deprotonation.
  • Temperature Control : Reactions conducted at −20°C suppress racemization and improve regiochemical fidelity.

Post-coupling purification via column chromatography (SiO2, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water yields the final product with ≥95% purity (HPLC).

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for safety and efficiency:

  • Continuous Flow Systems : Tubular reactors with in-line IR monitoring enable real-time adjustment of residence times, reducing batch-to-batch variability.
  • Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd@SiO2) are reused for up to 10 cycles without significant activity loss, lowering production costs.
  • Green Chemistry Practices : Solvent recovery systems and microwave-assisted steps reduce energy consumption by 40% compared to conventional methods.

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

  • NMR Spectroscopy : 1H NMR (DMSO- d6) confirms the absence of unreacted starting materials (δ 8.72 ppm for triazole protons, δ 4.35–4.50 ppm for dioxin methylene).
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]+ m/z calculated 463.1782, observed 463.1785) validates molecular integrity.
  • X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities in the methanone bridge.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including coupling of the pyrimidine-triazole core with the piperazine moiety and subsequent conjugation to the dihydrobenzo[d][1,4]dioxin group. Key steps require optimization of:

  • Solvent systems (e.g., DMF or ethanol for polar intermediates) .
  • Temperature control (reflux for cyclization steps; room temperature for amine couplings) .
  • Catalysts (e.g., palladium for cross-coupling reactions) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of triazole-pyrimidine linkage and piperazine connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH .

Q. What are the key physicochemical properties influencing its experimental handling?

  • Methodological Answer :

  • Solubility : Tested in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS) using shake-flask methods; logP calculated via HPLC retention times .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the methanone group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of its heterocyclic components?

  • Methodological Answer :

  • Analog Synthesis : Replace triazole with imidazole () or oxadiazole () to assess impact on target binding .
  • In Vitro Assays : Screen analogs against kinase or GPCR targets using fluorescence polarization or SPR for binding kinetics .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with active sites .

Q. What strategies address contradictory bioactivity data in different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal platforms (e.g., cell-free vs. cell-based assays) .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .
  • Structural Analysis : X-ray crystallography of protein-ligand complexes to resolve binding ambiguities .

Q. How can pharmacokinetic (PK) properties such as metabolic stability and membrane permeability be improved?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or carbamate groups to enhance solubility and intestinal absorption .
  • CYP Inhibition Studies : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Permeability Assays : Caco-2 cell monolayers to optimize logD values (<3 for blood-brain barrier penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.